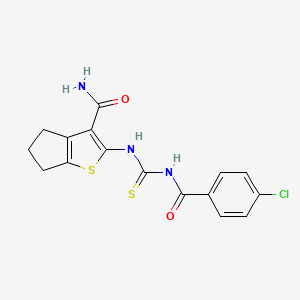
(Rac)-N-desmethyl Dapoxetine-d7 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Rac)-N-desmethyl Dapoxetine-d7 (hydrochloride) is a deuterium-labeled derivative of Dapoxetine hydrochloride. Dapoxetine hydrochloride is a short-acting selective serotonin reuptake inhibitor (SSRI) primarily used for the treatment of premature ejaculation . The deuterium labeling in (Rac)-N-desmethyl Dapoxetine-d7 (hydrochloride) enhances its stability and allows for its use as an internal standard in various analytical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-N-desmethyl Dapoxetine-d7 (hydrochloride) involves the deuterium labeling of Dapoxetine hydrochloride. The process typically includes the following steps:
Deuterium Exchange Reaction: The hydrogen atoms in Dapoxetine hydrochloride are replaced with deuterium atoms using deuterated reagents under controlled conditions.
Industrial Production Methods
Industrial production of (Rac)-N-desmethyl Dapoxetine-d7 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuterium Exchange: Large quantities of Dapoxetine hydrochloride are subjected to deuterium exchange reactions using deuterated reagents in industrial reactors.
Purification and Quality Control: The product is purified using industrial-scale chromatography or crystallization methods.
Analyse Des Réactions Chimiques
Types of Reactions
(Rac)-N-desmethyl Dapoxetine-d7 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Substitution: Various halogenating agents, nucleophiles, and catalysts under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Applications De Recherche Scientifique
(Rac)-N-desmethyl Dapoxetine-d7 (hydrochloride) has several scientific research applications, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry and chromatography for the quantification of Dapoxetine and its metabolites.
Pharmacokinetic Studies: Employed in pharmacokinetic studies to track the metabolism and distribution of Dapoxetine in biological systems.
Neuroscience Research: Utilized in studies investigating the effects of SSRIs on serotonin reuptake and related neural pathways.
Drug Development: Aids in the development of new SSRIs and related compounds by providing a stable reference standard.
Mécanisme D'action
(Rac)-N-desmethyl Dapoxetine-d7 (hydrochloride) exerts its effects by inhibiting the reuptake of serotonin at the synaptic cleft. This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing its activity on postsynaptic receptors . The central ejaculatory neural circuit, which includes spinal and cerebral areas, is influenced by this increased serotonin activity, leading to delayed ejaculation . The molecular targets involved include the serotonin transporter and various serotonin receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dapoxetine hydrochloride: The non-deuterated form of the compound, also a short-acting SSRI used for premature ejaculation.
Fluoxetine: Another SSRI used for depression and anxiety disorders.
Sertraline: An SSRI used for depression, anxiety, and other mood disorders.
Uniqueness
(Rac)-N-desmethyl Dapoxetine-d7 (hydrochloride) is unique due to its deuterium labeling, which enhances its stability and makes it suitable as an internal standard in analytical applications . This labeling distinguishes it from other SSRIs and their derivatives, providing a reliable reference for quantitative analysis .
Propriétés
Formule moléculaire |
C20H22ClNO |
|---|---|
Poids moléculaire |
334.9 g/mol |
Nom IUPAC |
3-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxy-N-methyl-1-phenylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H21NO.ClH/c1-21-19(17-9-3-2-4-10-17)14-15-22-20-13-7-11-16-8-5-6-12-18(16)20;/h2-13,19,21H,14-15H2,1H3;1H/i5D,6D,7D,8D,11D,12D,13D; |
Clé InChI |
USKHWFSVXPFHHA-GQPBQLLVSA-N |
SMILES isomérique |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2OCCC(C3=CC=CC=C3)NC)[2H])[2H])[2H])[2H])[2H].Cl |
SMILES canonique |
CNC(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15141489.png)

![(2R,3S,5S)-4-azido-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B15141504.png)







![(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B15141568.png)
